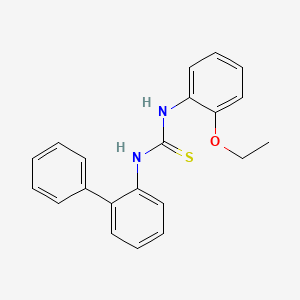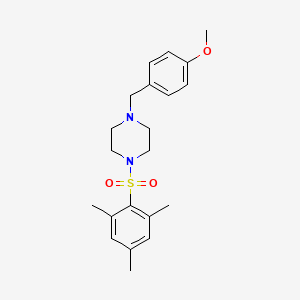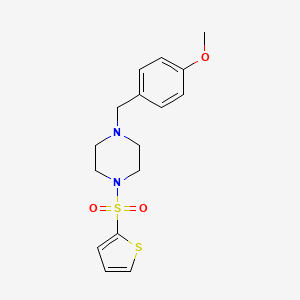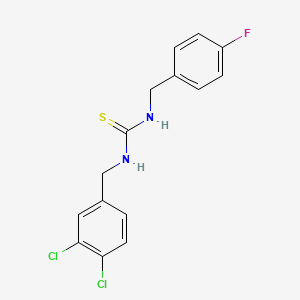![molecular formula C20H18ClNO5S B4283356 N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4283356.png)
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide
説明
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide, also known as CPDS, is a chemical compound that has been widely used in scientific research. CPDS is a sulfonamide derivative that has been found to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in cell survival and proliferation. N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. In addition, N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In animal models of inflammation, N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has been shown to reduce the production of inflammatory cytokines and improve tissue damage. In animal models of neurodegenerative disorders, N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has been shown to improve cognitive function and reduce amyloid beta deposition.
実験室実験の利点と制限
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide also has some limitations, including its potential toxicity and limited bioavailability in vivo. Therefore, it is important to use appropriate safety precautions when handling N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide in the lab and to consider alternative delivery methods for in vivo studies.
将来の方向性
There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide. One area of research is to further elucidate the mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide in various diseases. This could involve identifying specific targets of N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide and investigating its effects on downstream signaling pathways. Another area of research is to optimize the delivery of N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide in vivo to improve its bioavailability and reduce potential toxicity. This could involve the development of novel drug delivery systems, such as nanoparticles or liposomes. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide in humans.
科学的研究の応用
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has been studied extensively for its potential therapeutic effects in various diseases. In cancer research, N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease.
特性
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-25-19-12-11-18(13-20(19)26-2)28(23,24)22-15-5-9-17(10-6-15)27-16-7-3-14(21)4-8-16/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLPCYMNMLHBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283298.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283300.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283304.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283312.png)
![methyl 2-[(3-{4-[(2-chlorobenzoyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283319.png)
![methyl 2-{[2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283323.png)
![methyl 2-[(2-cyano-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acryloyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283336.png)
![methyl 2-[(2-cyano-3-{4-[2-(4-morpholinyl)ethoxy]phenyl}acryloyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283340.png)

![4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4283349.png)
![N-benzyl-4-({[(1-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4283375.png)